Ddt Technical

Descripción general

Descripción

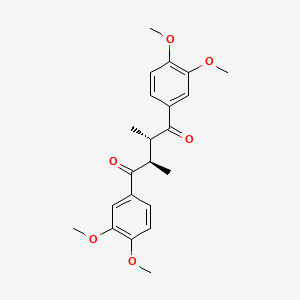

Dichlorodiphenyltrichloroethane, commonly known as DDT, is a colorless, tasteless, and almost odorless crystalline chemical compound . It was first synthesized in 1874 by the Austrian chemist Othmar Zeidler . DDT was originally developed as an insecticide and became infamous for its environmental impacts .

Synthesis Analysis

Technical DDT is synthesized by reacting CCl3CHO with chlorobenzene . The technical product contains only 4% DDD .Molecular Structure Analysis

DDT is an organochloride and its chemical formula is C14H9Cl5 . It is known for decades that the isomeric composition of DDT can be influenced substantially by environmental processes such as biotransformation or transfer between compartments .Chemical Reactions Analysis

DDT and its degradation products may be transported from one medium to another by sorption, bioaccumulation, dissolution, or volatilization . In sediments, DDT strongly adheres to suspended particles, but once metabolized, DDE, the primary product, is slightly soluble in water .Physical And Chemical Properties Analysis

DDT is a white amorphous powder that melts over the range of 80–94°C . Under standard conditions, the density of this compound is roughly equal to 1 gram per cubic centimetre .Aplicaciones Científicas De Investigación

Bioremediation of Contaminated Soils

Field

Environmental Science and Biotechnology

Application

DDT (1,1,1-trichloro-2,2-bis (4-chlorophenyl) ethane) has been widely used as an insecticide. Its persistence in the environment and toxicity have led to concerns amongst health and environmental regulators . Bioremediation technologies have been developed to remove DDT from soils .

Methods

Degradation enhancement strategies such as the addition of chelators, low molecular organic acids, co-solvent washing, and the use of sodium and seaweeds as ameliorant have been studied to accelerate degradation .

Results

Significant progress has been made in research on DDT degradation in the environment. This includes understanding the degradation and biodegradation pathways of DDT and its metabolites, particularly in soils .

Study of Multigenerational Effects

Field

Application

Studies have shown that DDT and other Endocrine Disrupting Chemicals (EDCs) can lead to effects across generations via epigenetic changes, which alter how genes turn on and off .

Methods

Laboratory studies have been conducted to investigate the multigenerational effects of DDT exposure .

Results

The studies have shown that DDT exposure could lead to effects across generations via epigenetic changes .

Safety And Hazards

Direcciones Futuras

The hope is that the groundbreaking science now underway on the deep-ocean DDT dumping will ultimately inform how future investigations of other offshore dump sites are conducted . There is also a need for long-term studies to illuminate the full consequences of DDT and other biologically disruptive chemicals to help guide regulations .

Propiedades

IUPAC Name |

1-chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H9Cl5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10;15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h2*1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZIFSYVXSKXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl.C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18Cl10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101001046 | |

| Record name | 1-Chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene--1,1'-(2,2,2-trichloroethane-1,1-diyl)bis(4-chlorobenzene) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

709.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ddt Technical | |

CAS RN |

8017-34-3 | |

| Record name | DDT technical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008017343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene--1,1'-(2,2,2-trichloroethane-1,1-diyl)bis(4-chlorobenzene) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2R)-2-amino-3-({5-[(E)-2-(pyridin-4-yl)ethenyl]pyridin-3-yl}oxy)propyl]-1H-indole](/img/structure/B1669850.png)

![2-{3'-[Amino(imino)methyl]biphenyl-4-YL}-1H-benzimidazole-5-carboximidamide](/img/structure/B1669852.png)

![2-(5-{4-[amino(Imino)methyl]phenyl}-2-Furyl)-1h-Benzimidazole-5-Carboximidamide](/img/structure/B1669853.png)

![N'-[4-[5-[4-[[Amino(pyridin-2-yl)methylidene]amino]-2-propan-2-yloxyphenyl]furan-2-yl]-3-propan-2-yloxyphenyl]pyridine-2-carboximidamide](/img/structure/B1669854.png)

![2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-furyl]-1H-benzimidazole](/img/structure/B1669855.png)

![2-[5-[2-[5-ethyl-2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethoxy]-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B1669856.png)